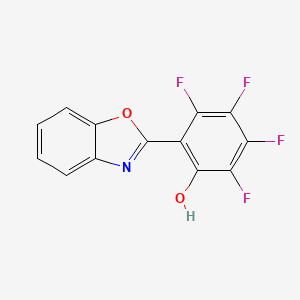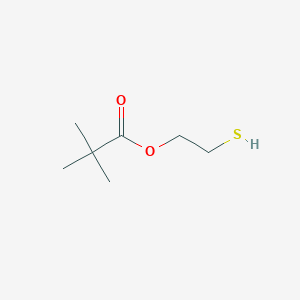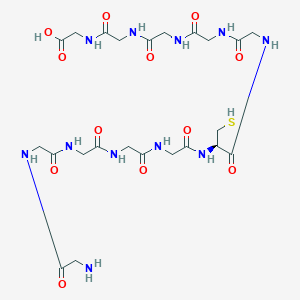![molecular formula C25H21NO B12578483 4-Methoxy-N-methyl-N-[(pyren-1-YL)methyl]aniline CAS No. 500256-75-7](/img/structure/B12578483.png)
4-Methoxy-N-methyl-N-[(pyren-1-YL)methyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-N-methyl-N-[(pyren-1-yl)methyl]aniline is a chemical compound that belongs to the class of aniline derivatives It is characterized by the presence of a methoxy group (-OCH3) attached to the benzene ring, a methyl group (-CH3) attached to the nitrogen atom, and a pyrene moiety linked via a methylene bridge
Métodos De Preparación
The synthesis of 4-Methoxy-N-methyl-N-[(pyren-1-yl)methyl]aniline typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxyaniline and pyrene-1-carbaldehyde.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and a solvent. Common solvents include ethanol or methanol, while catalysts such as palladium on carbon (Pd/C) may be used.
Synthetic Route: The synthetic route generally involves the formation of an imine intermediate, followed by reduction to yield the desired product.
Análisis De Reacciones Químicas
4-Methoxy-N-methyl-N-[(pyren-1-yl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation typically targets the methoxy group or the pyrene moiety, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). These reactions may reduce the imine intermediate formed during synthesis.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzene ring or pyrene moiety are replaced by other groups. Common reagents for substitution reactions include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Aplicaciones Científicas De Investigación
4-Methoxy-N-methyl-N-[(pyren-1-yl)methyl]aniline has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound can be used as a fluorescent probe due to the presence of the pyrene moiety, which exhibits strong fluorescence. This property makes it useful for imaging and tracking biological molecules.
Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-N-methyl-N-[(pyren-1-yl)methyl]aniline involves its interaction with specific molecular targets and pathways. The pyrene moiety allows the compound to intercalate into DNA, potentially affecting gene expression and cellular processes. Additionally, the methoxy and methyl groups may influence the compound’s binding affinity and selectivity for certain enzymes or receptors .
Comparación Con Compuestos Similares
4-Methoxy-N-methyl-N-[(pyren-1-yl)methyl]aniline can be compared with other similar compounds, such as:
4-Methoxy-N-methylaniline: This compound lacks the pyrene moiety and is primarily used in the synthesis of dyes and pigments.
N-Methyl-p-anisidine: Similar to this compound, but without the pyrene group.
4-Methoxy-2-methylaniline: This compound has a methyl group attached to the benzene ring instead of the nitrogen atom.
The uniqueness of this compound lies in its combination of the methoxy, methyl, and pyrene groups, which confer distinct chemical and physical properties, making it valuable for various research applications.
Propiedades
Número CAS |
500256-75-7 |
|---|---|
Fórmula molecular |
C25H21NO |
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
4-methoxy-N-methyl-N-(pyren-1-ylmethyl)aniline |
InChI |
InChI=1S/C25H21NO/c1-26(21-11-13-22(27-2)14-12-21)16-20-9-8-19-7-6-17-4-3-5-18-10-15-23(20)25(19)24(17)18/h3-15H,16H2,1-2H3 |
Clave InChI |
JUXCOWWZIZMPPP-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)C5=CC=C(C=C5)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12578400.png)
![2-[(2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethoxy)methyl]oxirane](/img/structure/B12578405.png)
![2-Methyl-2-[1-(3-methylcyclohexyl)ethoxy]propan-1-ol;propanoic acid](/img/structure/B12578415.png)
![Benzoic acid--4-[(4-methoxyphenyl)methoxy]butan-1-ol (1/1)](/img/structure/B12578423.png)
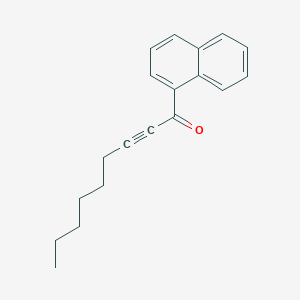
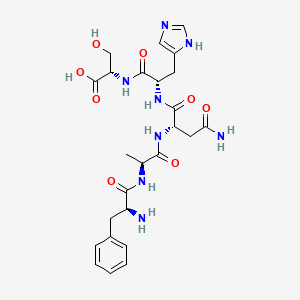
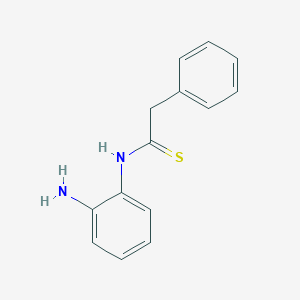
![2-[(3-Cyano-8-methyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B12578438.png)
